Methyl 2-(trifluoromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate

Description

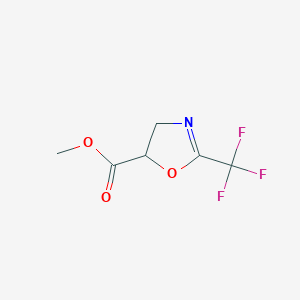

Methyl 2-(trifluoromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate is a heterocyclic compound featuring a partially saturated oxazole ring (4,5-dihydro-1,3-oxazole) substituted with a trifluoromethyl (-CF₃) group at position 2 and a methyl ester (-COOCH₃) at position 5. The dihydro-oxazole core imparts rigidity, while the electron-withdrawing trifluoromethyl and ester groups influence reactivity, stability, and lipophilicity.

Properties

IUPAC Name |

methyl 2-(trifluoromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3NO3/c1-12-4(11)3-2-10-5(13-3)6(7,8)9/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMCKKBXRDJWBQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN=C(O1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(trifluoromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The chemical structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of trifluoromethyl-containing compounds, including this compound. The presence of the trifluoromethyl group enhances the interaction with biological targets, leading to increased potency in inhibiting cancer cell proliferation.

Case Study:

A study demonstrated that derivatives of 5-(trifluoromethyl)-1,2,4-oxadiazole exhibited significant cytotoxic effects against various cancer cell lines. The most active compound showed an IC50 value in the nanomolar range against specific histone deacetylases (HDACs), which are crucial in cancer progression .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1a | MDA-MB453 | 0.029 |

| 2b | MCF-7 | 0.015 |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies indicate that oxazole derivatives can inhibit the growth of certain bacterial strains by disrupting their metabolic pathways.

Research Findings:

In vitro tests revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial protein synthesis .

Structure-Activity Relationships (SAR)

The trifluoromethyl group is pivotal in enhancing the biological activity of oxazole derivatives. Research indicates that modifications at various positions of the oxazole ring can lead to substantial changes in potency and selectivity.

Key Findings:

- Positioning of the Trifluoromethyl Group: The placement of the -CF3 group at the 2-position of the oxazole ring has been shown to enhance anti-HDAC activity significantly.

- Substituent Effects: Variations in substituents on the oxazole ring can alter lipophilicity and electronic properties, impacting bioavailability and interaction with target enzymes .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

- Formation of Oxazole Ring: Reaction between appropriate aldehydes and amines under acidic conditions.

- Introduction of Trifluoromethyl Group: Utilization of trifluoromethylating agents such as trifluoromethanesulfonic anhydride.

- Carboxylation: Methylation using methyl iodide or dimethyl carbonate to introduce the carboxylate moiety.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications

Methyl 2-(trifluoromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate is part of a class of compounds that exhibit promising pharmacological properties. The trifluoromethyl group is known to enhance bioactivity and lipophilicity, making these compounds attractive for drug development.

- Anticancer Agents : Research indicates that oxazole derivatives can inhibit tumor growth. For instance, compounds containing the oxazole ring have been linked to the inhibition of certain kinases involved in cancer proliferation. A study highlighted the synthesis of various oxazole derivatives that showed cytotoxic effects on cancer cell lines (PubChem) .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens. Its efficacy can be attributed to the trifluoromethyl group, which enhances the interaction with microbial membranes.

Agrochemical Applications

Pesticide Development

The unique chemical structure of this compound makes it suitable for developing novel pesticides. The trifluoromethyl group is known to improve the stability and efficacy of agrochemicals.

- Insecticides : Studies have shown that derivatives of this compound can act as effective insecticides by disrupting the nervous system of target insects. A specific case study demonstrated its effectiveness against common agricultural pests (MDPI) .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for creating advanced materials with enhanced thermal and chemical stability.

- Fluorinated Polymers : The compound can be used as a monomer in the synthesis of fluorinated polymers that exhibit superior hydrophobicity and resistance to solvents. These materials are ideal for applications in coatings and seals.

Case Studies

Comparison with Similar Compounds

Structural and Functional Analysis:

- Core Heterocycle: The 4,5-dihydrooxazole in the target compound differs from Nexinhib4’s dihydrothiazole by replacing sulfur with oxygen, reducing nucleophilicity and altering electronic properties. This may decrease metabolic stability compared to sulfur-containing analogs .

Substituent Effects :

- The -CF₃ group enhances lipophilicity (logP) and resistance to oxidative metabolism, a feature shared with Nexinhib1 () and the benzothiazole-oxazole hybrid () .

- The methyl ester in the target compound parallels herbicide sulfonylureas (), but its hydrolysis rate may be accelerated by the electron-withdrawing -CF₃ group compared to triazine-based esters .

Biological Relevance :

- Dihydroheterocycles (e.g., dihydrothiazoles, dihydrooxazoles) are common in medicinal chemistry as rigid scaffolds for enzyme inhibition. The benzothiazole-oxazole compound () exemplifies this in macromolecular binding .

- Sulfonylureas () highlight the role of esters in agrochemicals, suggesting the target compound’s ester could be leveraged for similar applications pending derivatization .

Research Findings and Implications

Physicochemical Properties:

- However, the dihydrooxazole’s polarity may offset this effect.

- Stability : The ester group’s susceptibility to hydrolysis is likely higher than in sulfonylureas () due to the electron-withdrawing -CF₃ group adjacent to the oxazole ring .

Q & A

Basic: What are the common synthetic routes for Methyl 2-(trifluoromethyl)-4,5-dihydro-1,3-oxazole-5-carboxylate, and what key intermediates are involved?

The synthesis typically involves multi-step reactions, including cyclization and functionalization of the oxazole ring. For example:

- Step 1 : Formation of the oxazole ring via condensation of a β-ketoester derivative with a trifluoromethyl-containing amine or nitrile precursor.

- Step 2 : Introduction of the methyl ester group through esterification or transesterification.

Key intermediates include trifluoromethyl-substituted β-ketoesters or enamine derivatives. Reaction conditions often require anhydrous solvents (e.g., DMF) and coupling agents like HATU for amide bond formation in related oxazole syntheses .

Advanced: How can researchers optimize the cyclization step to minimize byproduct formation during oxazole ring synthesis?

Optimization strategies include:

- Temperature control : Maintaining low temperatures (0–5°C) during cyclization to suppress side reactions.

- Catalyst selection : Using Lewis acids (e.g., ZnCl₂) or bases (e.g., DIPEA) to accelerate ring closure.

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates.

- Byproduct analysis : Employ LCMS or HPLC (e.g., YMC-Actus Triart C18 column, MeCN/water mobile phase) to monitor reaction progress and identify impurities .

Basic: What spectroscopic techniques confirm the structure of this compound, and what characteristic signals are observed?

- LCMS : A molecular ion peak at m/z corresponding to [M+H]⁺ (e.g., ~244 for C₈H₈F₃NO₃).

- ¹H NMR : Signals for the dihydro-oxazole ring (δ 4.2–4.8 ppm, multiplet for CH₂ groups) and trifluoromethyl group (singlet, δ ~3.9 ppm).

- ¹³C NMR : Carbonyl resonance (δ ~165 ppm) and CF₃ signal (δ ~120 ppm, quartet due to J coupling).

- HPLC : Retention time under standardized conditions (e.g., 1.05 minutes using SMD-TFA50 mobile phase) .

Advanced: How does computational modeling predict the electronic effects of the trifluoromethyl group on the oxazole ring?

Density functional theory (DFT) calculations reveal:

- Electron-withdrawing effect : The CF₃ group stabilizes the oxazole ring via inductive effects, increasing electrophilicity at the 2-position.

- Conformational rigidity : The bulky CF₃ group restricts rotation, influencing steric interactions in catalytic applications.

Software like Gaussian or ORCA can model these effects, guiding synthetic modifications .

Basic: How does the trifluoromethyl group influence solubility and stability under storage conditions?

- Solubility : The CF₃ group enhances lipophilicity, reducing aqueous solubility but improving compatibility with organic solvents (e.g., DCM, THF).

- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis of the ester group. Avoid prolonged exposure to moisture or light .

Advanced: What strategies are effective for scaling up synthesis while maintaining yield and purity?

- Continuous flow chemistry : Reduces reaction time and improves heat transfer for exothermic steps.

- In-line purification : Integrate HPLC or flash chromatography to isolate the product during synthesis.

- Process analytical technology (PAT) : Use real-time monitoring (e.g., FTIR or Raman spectroscopy) to detect deviations.

- Catalyst recycling : Immobilize catalysts (e.g., Pd/C) for reuse in coupling reactions .

Basic: What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Challenge : Co-elution of byproducts with similar retention times.

- Solution : Use orthogonal methods (e.g., LCMS with high-resolution mass detection) or gradient elution (e.g., 5–95% MeCN in water with 0.1% formic acid) to separate impurities .

Advanced: What mechanistic insights explain the reactivity of the dihydro-oxazole ring in nucleophilic substitutions?

- Ring strain : The 4,5-dihydro configuration introduces partial unsaturation, increasing susceptibility to ring-opening by nucleophiles.

- Electronic effects : The electron-deficient oxazole ring directs nucleophilic attack to the 5-position. Kinetic studies (e.g., using stopped-flow spectroscopy) can validate proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.